molecular formula C9H12N2O3 B12889462 2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one

2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one

Cat. No.: B12889462
M. Wt: 196.20 g/mol
InChI Key: GFSWBILASANGTQ-SOFGYWHQSA-N
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Description

2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes an oxazolone ring fused with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolone with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced oxazolone rings.

Scientific Research Applications

2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(phenylmethylen)-4H-oxazol-5-on: This compound shares a similar oxazolone structure but with a phenyl group instead of a morpholine moiety.

    2-Methyl-4-[(2-methylphenyl)methylene]-5(4H)-Oxazolone: Another similar compound with a methylphenyl group.

Uniqueness

2-Methyl-4-(morpholinomethylene)oxazol-5(4H)-one is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazolone derivatives and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(4E)-2-methyl-4-(morpholin-4-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C9H12N2O3/c1-7-10-8(9(12)14-7)6-11-2-4-13-5-3-11/h6H,2-5H2,1H3/b8-6+

InChI Key

GFSWBILASANGTQ-SOFGYWHQSA-N

Isomeric SMILES

CC1=N/C(=C/N2CCOCC2)/C(=O)O1

Canonical SMILES

CC1=NC(=CN2CCOCC2)C(=O)O1

Origin of Product

United States

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